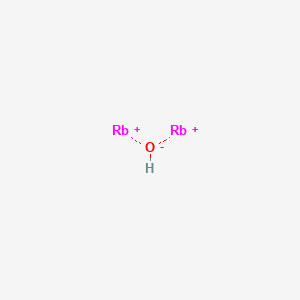Rubidium oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Solid-State Batteries
One of the most actively explored areas of Rb2O research is its potential use in solid-state batteries. These batteries offer several advantages over traditional lithium-ion batteries, including higher energy density and improved safety. Rb2O exhibits high ionic conductivity, which is crucial for efficient ion transport within the battery []. This property makes it a potential candidate for the solid electrolyte component, a key element in solid-state battery technology [].
Catalysis
Researchers are also investigating the potential of Rb2O as a catalyst in various chemical reactions. Its unique properties might enhance the efficiency and selectivity of these reactions. Some areas of exploration include:
- Oxidation of alcohols: Rb2O could potentially be used as a catalyst to convert alcohols (organic compounds containing an OH group) into aldehydes or ketones [].
- Hydrogenation of olefins: Rb2O might also be useful in catalyzing the addition of hydrogen atoms to olefins (compounds containing a carbon-carbon double bond) [].
Rubidium oxide is a chemical compound with the formula . It consists of rubidium and oxygen, forming a yellow or yellowish-brown crystalline solid. This compound is highly reactive, particularly with water, and is not found in nature due to its instability. Instead, it is synthesized for various scientific and industrial applications. Rubidium oxide exhibits strong basic properties, which are significant in its chemical behavior and interactions .
- Hydrolysis: When rubidium oxide reacts with water, it forms rubidium hydroxide and releases hydrogen gas:This reaction is exothermic and can be vigorous enough to shatter glass containers .
- Oxidation: Rubidium oxide can be oxidized to form rubidium superoxide:
- Reduction: It can also undergo reduction by hydrogen, yielding rubidium hydroxide and rubidium hydride:
These reactions highlight the compound's high reactivity and the energy changes associated with its transformations .
Rubidium oxide can be synthesized through several methods:
- Direct Combination: The most straightforward method involves the direct reaction of rubidium metal with oxygen gas under controlled conditions:This reaction is exothermic and requires careful handling due to the heat generated .
- Reduction of Rubidium Nitrate: Another method involves reducing rubidium nitrate with rubidium metal:
These methods allow for the controlled production of rubidium oxide in laboratory settings.
Rubidium oxide has various applications across different fields:
- Catalysis: It serves as a catalyst in organic synthesis reactions.
- Materials Science: Used in the manufacturing of glass and ceramics, it helps reduce melting temperatures and improve material workability.
- Superconductors: Plays a crucial role in the development of superconductors due to its electron transfer capabilities.
- Quantum Computing: Utilized in producing ultra-cold rubidium molecules for research in quantum computing and physics .
Studies on the interactions of rubidium oxide primarily focus on its reactivity with water and air. When exposed to moisture or humid environments, it rapidly hydrolyzes to form rubidium hydroxide, which poses risks due to its caustic nature. Additionally, interactions with other alkali metals have been explored, particularly concerning their oxidation states and behavior under similar conditions .
Rubidium oxide can be compared to other alkali metal oxides such as:
| Compound Name | Formula | Color | Reactivity with Water | Unique Features |
|---|---|---|---|---|
| Lithium Oxide | Colorless | Less vigorous | Forms lithium nitride | |
| Sodium Oxide | Pale yellow | Vigorous | Reacts with moisture to form peroxides | |
| Potassium Oxide | White | Very vigorous | Forms potassium superoxide | |
| Caesium Oxide | Orange | Extremely vigorous | Higher reactivity than rubidium |
Uniqueness of Rubidium Oxide- Color: Rubidium oxide is distinctly yellow compared to other alkali metal oxides.
- Reactivity: While all alkali metal oxides react vigorously with water, rubidium's larger atomic size results in a more pronounced reactivity compared to lithium and sodium.
These unique properties make rubidium oxide valuable for various scientific and industrial applications while also necessitating careful handling due to its reactivity .
GHS Hazard Statements
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








